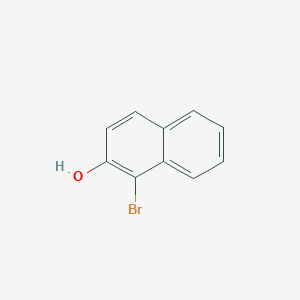

1-Bromo-2-naphthol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60275. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromonaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJZPYXGPYJJIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20205919 | |

| Record name | 1-Bromo-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light red powder; [Alfa Aesar MSDS] | |

| Record name | 1-Bromo-2-naphthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19326 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

573-97-7 | |

| Record name | 1-Bromo-2-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=573-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 573-97-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Bromo-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BROMO-2-NAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VKE7L55PP9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Bromo-2-naphthol physical and chemical properties

An In-depth Technical Guide to 1-Bromo-2-naphthol: Physical and Chemical Properties for Researchers and Drug Development Professionals

Introduction

This compound, with the CAS number 573-97-7, is an organobromine compound derived from naphthalene.[1] It belongs to the class of naphthols and is characterized by a bromine atom at the 1-position and a hydroxyl group at the 2-position of the naphthalene ring system.[1] This compound serves as a crucial intermediate in organic synthesis, particularly in the manufacturing of dyes and pharmaceuticals.[1][2] It is also utilized as an anthelmintic drug for hookworm infections and finds application in various biochemical research experiments.[2][3] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and safety information, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is typically a solid, appearing as off-white to beige or brown-purple crystalline powder.[4][5] It is a weak acid, and its hydroxyl group can participate in hydrogen bonding.[1]

General and Physical Properties

The fundamental physical and identifying properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 573-97-7 | [1][6] |

| Molecular Formula | C₁₀H₇BrO | [1][6] |

| Molecular Weight | 223.07 g/mol | [7] |

| Appearance | Off-white to beige or brown-purple crystalline powder | [4][5] |

| Melting Point | 78-81 °C (lit.) | [3][4] |

| Boiling Point | 130 °C (decomposes)[8], 314 °C[6] | [6][8] |

| Density | ~1.44 g/cm³ (rough estimate) | [4][8] |

| pKa | 7.28 ± 0.50 (Predicted) | [4][6] |

| Flash Point | 143.5 °C | [2][4] |

Solubility and Stability

| Property | Description | Reference |

| Solubility | Insoluble in water.[6] Soluble in organic solvents like ethanol, ether, benzene, and acetic acid.[1][8] | [1][6][8] |

| Stability | Stable at room temperature in closed containers under normal storage and handling conditions. | [6] |

| Incompatibilities | Strong oxidizing agents and strong alkalis. | [6] |

| Decomposition | Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen bromide. | [6] |

Spectral Data

Spectroscopic data is critical for the identification and characterization of this compound.

| Spectral Data Type | Availability / Key Information | Reference |

| ¹H NMR | Spectra are available. | [9] |

| ¹³C NMR | Spectra are available. | [7][10] |

| IR | Infrared spectrum conforms to the structure. | [5] |

| Mass Spectrometry (GC-MS) | Spectra are available. | [11] |

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily involving the regioselective bromination of 2-naphthol.

Method 1: Bromination using Bromine in Ethanol [2][8]

-

Dissolution: Dissolve 2-naphthol in ethanol in a reaction vessel.

-

Cooling: Cool the solution to approximately 15°C.

-

Bromination: Add bromine dropwise over 2-3 hours while maintaining the temperature at 15°C.

-

Stirring: After the addition is complete, stir the mixture for an additional 10 minutes.

-

Quenching: Pass sulfur dioxide through the reaction mixture to saturation.

-

Precipitation: Transfer the reaction material to a crystallization tank and add water to precipitate the product.

-

Isolation: Filter the crystals, wash with water until the pH is 6-7, and dry to obtain this compound. The reported yield is over 90%.[2][8]

Method 2: Bromination using Potassium Bromide and Hydrogen Peroxide [12][13]

-

Mixing: Place 4 mmol of 2-naphthol and 4 mmol of potassium bromide in a round-bottom flask.

-

Solvent Addition: Add 5 ml of acetic acid to the flask.

-

Reaction: While stirring, add 4 mmol of 30% hydrogen peroxide dropwise. Continue stirring the reaction at 20°C for 10 hours.

-

Crystallization: Cool the flask at 0°C for 12 hours to allow for the formation of pale yellow needle-like crystals.

-

Isolation: Filter the product and dry. The reported yield under these conditions is 82%.[12]

Method 3: Bromination using Sodium Bromide and Oxone [14]

-

Grinding: Grind 2-naphthol, sodium bromide, and oxone together.

-

Reaction: Allow the mixture to react overnight.

-

Extraction: Extract the crude this compound product using ethyl acetate. The crude product is a dark brown solid.

Purification Protocol

A common method for the purification of this compound is recrystallization.[4][15]

-

Initial Step: Distill the crude naphthol at approximately 10 mmHg.

-

Recrystallization: Recrystallise the distilled product from a mixture of benzene and petroleum ether (boiling point 30-60°C).

-

Result: This process yields purified this compound with a melting point of 80-81°C.

Process Visualizations

The following diagrams illustrate the general workflow for the synthesis and purification of this compound.

Caption: General synthesis workflow for this compound.

Caption: Purification workflow for this compound.

Reactivity and Applications

This compound is a versatile reagent in chemical reactions. The presence of the bromine atom allows for nucleophilic substitution reactions, where the bromine can be displaced under appropriate conditions.[1] This reactivity makes it a valuable building block in the synthesis of more complex molecules.[1] Its primary applications include its role as an intermediate in the production of dyes and pharmaceuticals.[1]

Safety and Handling

This compound is considered hazardous and requires careful handling.

-

Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[7][16] It may also cause respiratory irritation.[17]

-

Precautionary Measures:

-

First Aid:

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[16]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[16]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[16]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[16]

-

-

Storage: Store in a well-ventilated place below +30°C.[2][4] Keep the container tightly closed in an inert atmosphere.[15][18]

References

- 1. CAS 573-97-7: this compound | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. This compound, 97% (573-97-7) - this compound, 97% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]

- 4. Cas 573-97-7,this compound | lookchem [lookchem.com]

- 5. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. This compound(573-97-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. This compound | C10H7BrO | CID 11316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [chembk.com]

- 9. This compound(573-97-7) 1H NMR [m.chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. CN104478667A - Preparation method for this compound - Google Patents [patents.google.com]

- 14. Synthesis of this compound | PPT [slideshare.net]

- 15. This compound | 573-97-7 [chemicalbook.com]

- 16. Page loading... [wap.guidechem.com]

- 17. fishersci.com [fishersci.com]

- 18. This compound CAS#: 573-97-7 [m.chemicalbook.com]

An In-depth Technical Guide to 1-Bromo-2-naphthol (CAS 573-97-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-2-naphthol (CAS 573-97-7), a versatile aromatic compound with applications in organic synthesis and potential pharmacological relevance. This document details its chemical and physical properties, experimental protocols for its synthesis and purification, and discusses its known applications, including its role as an intermediate in the synthesis of dyes and its documented anthelmintic properties.

Chemical and Physical Properties

This compound is a brominated derivative of 2-naphthol. It is a solid at room temperature, appearing as a brown-violet or off-white to beige crystalline powder.[1] It is sparingly soluble in water but shows good solubility in various organic solvents.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 573-97-7 | [2] |

| Molecular Formula | C₁₀H₇BrO | [2] |

| Molecular Weight | 223.07 g/mol | [2] |

| Appearance | Brown-violet solid, off-white to beige or brown-purple crystalline powder | |

| Melting Point | 78-81 °C | |

| Boiling Point | 314 °C | [1] |

| Solubility | Insoluble in water | [1] |

| pKa | 7.28 | [1] |

| LogP | 3.7 | [1] |

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Table 2: Spectral Data for this compound

| Technique | Key Data Points | Reference(s) |

| ¹H NMR | Spectral data available, but specific shifts not detailed in search results. A patent mentions analysis by ¹H NMR. | [3][4] |

| ¹³C NMR | Spectral data available. | [1][5] |

| Mass Spectrometry (MS) | Key m/z peaks at 222 and 224, corresponding to the bromine isotopes. | [6] |

| Infrared (IR) Spectroscopy | IR spectral data is available. | [3][4] |

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound are documented: the bromination of 2-naphthoic acid and the direct bromination of 2-naphthol.

Method 1: From 2-Naphthoic Acid

This method involves the reaction of 2-naphthoic acid with potassium bromide and hydrogen peroxide in acetic acid.

Experimental Protocol:

-

In a round-bottom flask, combine 4 mmol of 2-naphthoic acid and 4 mmol of potassium bromide.

-

Add 5 mL of acetic acid to the flask.

-

While stirring, slowly add 4 mmol of 30% hydrogen peroxide dropwise.

-

Continue stirring the reaction mixture at 20°C for 10 hours.

-

After the reaction period, cool the mixture to 0°C for 12 hours to facilitate crystallization.

-

Filter the resulting pale yellow needle-like crystals.

-

Dry the product and characterize by IR and ¹H-NMR.

-

The reported yield for this method is 82%.[5]

Method 2: From 2-Naphthol

This protocol describes the direct bromination of 2-naphthol using sodium bromide and oxone.

Experimental Protocol:

-

In a mortar, combine 2-naphthol, sodium bromide, and oxone.

-

Grind the reagents together thoroughly.

-

Allow the reaction mixture to stand overnight.

-

Extract the crude product with ethyl acetate.

-

The product is obtained as a dark brown solid.[2]

Purification

The crude this compound can be purified by distillation followed by recrystallization.

Experimental Protocol:

-

Distill the crude product under reduced pressure.

-

Recrystallize the distilled solid from a suitable solvent system to obtain pure this compound.[7]

Applications

Intermediate in Dye Synthesis

This compound serves as a precursor in the synthesis of various dyes. The presence of the hydroxyl and bromo substituents on the naphthalene ring allows for further chemical modifications to produce colored compounds. For instance, it can be used in the synthesis of azo dyes.[8]

Workflow for Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Anthelmintic Agent

This compound has been identified as an anthelmintic, a substance that expels or destroys parasitic worms.[9] However, the specific mechanism of action for this compound is not well-documented in the available literature. Anthelmintic drugs typically function through various mechanisms, including:

-

Inhibition of Microtubule Formation: This disrupts cellular processes like glucose uptake, leading to the parasite's death.

-

Neuromuscular Paralysis: Some anthelmintics act as agonists or antagonists of neurotransmitter receptors in the parasite, causing paralysis and expulsion.

-

Disruption of Energy Metabolism: Interference with key metabolic pathways essential for the parasite's survival.

Given the phenolic structure of this compound, it is plausible that its anthelmintic activity could be related to the disruption of cellular membranes or interference with essential enzyme functions within the parasite. The lipophilic nature of the molecule may facilitate its passage through the parasite's cuticle.

Hypothesized Anthelmintic Mechanism of Action

Caption: A generalized and hypothesized anthelmintic mechanism.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[10] It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety goggles, and a dust mask, should be worn when handling this compound.[10] It should be stored in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Table 3: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Conclusion

This compound is a valuable building block in organic synthesis with established applications as a dye intermediate and recognized potential as an anthelmintic agent. This guide provides essential technical information for researchers and professionals working with this compound. Further investigation into its specific biological mechanisms of action is warranted to fully elucidate its pharmacological potential.

References

- 1. This compound(573-97-7) 13C NMR spectrum [chemicalbook.com]

- 2. Synthesis of this compound | PPT [slideshare.net]

- 3. This compound(573-97-7) 1H NMR [m.chemicalbook.com]

- 4. This compound(573-97-7) MS [m.chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. This compound | C10H7BrO | CID 11316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 573-97-7 [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. researchgate.net [researchgate.net]

Synthesis of 1-Bromo-2-naphthol from 2-Naphthol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-bromo-2-naphthol from 2-naphthol, a key intermediate in the manufacturing of various pharmaceuticals and fine chemicals. This document details various synthetic methodologies, presents quantitative data in a structured format, and offers detailed experimental protocols. Furthermore, it includes diagrams of the reaction pathways and experimental workflows to facilitate a deeper understanding of the processes involved.

Introduction

This compound is a crucial building block in organic synthesis, primarily utilized in the development of dyes and pharmaceutical agents.[1] Its synthesis from the readily available 2-naphthol is a fundamental electrophilic aromatic substitution reaction. The hydroxyl group of 2-naphthol is an activating group, directing the incoming electrophile, in this case, a bromine species, predominantly to the C1 position. This guide explores several common and efficient methods for this transformation.

Synthetic Methodologies and Data Presentation

The bromination of 2-naphthol to yield this compound can be achieved through various methods, each with its own set of advantages regarding yield, reaction conditions, and environmental impact. The following tables summarize the quantitative data from several prominent synthetic protocols.

Table 1: Synthesis of this compound using Bromide Salts and an Oxidizing Agent

| Brominating Agent | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Potassium Bromide | Hydrogen Peroxide (30%) | Acetic Acid | 20 | 10 | 82 | [2][3] |

| Potassium Bromide | Hydrogen Peroxide (30%) | Chloroform | 40 | 2 | 42 | [3] |

| Sodium Bromide | Hydrogen Peroxide (30%) | Ether | 45 | 10 | 46 | [3] |

| Sodium Bromide | Oxone | Acetonitrile/Water | Room Temp. | 0.5 - 24 | High Yields | [4][5] |

Table 2: Synthesis of this compound using Molecular Bromine or N-Bromosuccinimide (NBS)

| Brominating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Bromine | Acetic Acid | Not specified | 15-30 min (addition) | Not specified | [6] |

| N-Bromosuccinimide | Methanol | Room Temp. | 25 min | 98 | [7] |

Table 3: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇BrO | [1] |

| Molecular Weight | 223.07 g/mol | |

| Appearance | White to brown crystalline powder | [1][8] |

| Melting Point | 77-84 °C | [1] |

| ¹H NMR (CDCl₃) | δ 8.06 (d, J=8.4 Hz, 1H), 7.81 (d, J=8.1 Hz, 1H), 7.77 (d, J=8.8 Hz, 1H), 7.60 (ddd, J=8.4, 6.9, 1.2 Hz, 1H), 7.42 (ddd, J=8.1, 6.9, 1.0 Hz, 1H), 7.30 (d, J=8.8 Hz, 1H), 5.94 (s, 1H) | [7] |

| ¹³C NMR (CDCl₃) | δ 150.6, 132.3, 129.7, 129.4, 128.2, 127.9, 125.3, 124.2, 117.2, 106.2 | [7] |

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound.

Protocol 1: Bromination using Potassium Bromide and Hydrogen Peroxide in Acetic Acid[2][3]

-

Mixing: In a round-bottomed flask, combine 4 mmol of 2-naphthol and 4 mmol of potassium bromide.

-

Solvent Addition: Add 5 ml of acetic acid to the flask.

-

Reaction: While stirring, slowly add 4 mmol of 30% hydrogen peroxide dropwise to the mixture at 20 °C.

-

Reaction Time: Continue stirring the reaction mixture for 10 hours at 20 °C.

-

Cooling and Crystallization: After the reaction is complete, cool the flask in an ice bath (0 °C) for 12 hours to facilitate the crystallization of the product.

-

Isolation: Collect the pale yellow, needle-like crystals of this compound by filtration.

-

Drying: Dry the product, which can then be analyzed by IR and ¹H-NMR spectroscopy. This method typically yields around 82% of the desired product.

Protocol 2: Bromination using N-Bromosuccinimide (NBS) in Methanol[7]

-

Reactant Setup: To a solution of 2-naphthol (1 equivalent) in ACS-grade methanol, add N-bromosuccinimide (NBS) (1 equivalent). For enhanced selectivity, 10 mol % of para-toluenesulfonic acid (pTsOH) can be added.

-

Reaction: Stir the reaction mixture at room temperature for 25 minutes.

-

Work-up: Upon completion of the reaction (monitored by TLC), quench the reaction with aqueous sodium thiosulfate.

-

Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization to yield pure this compound (typically >95% yield).

Reaction Mechanism and Experimental Workflow

The synthesis of this compound from 2-naphthol proceeds via an electrophilic aromatic substitution mechanism. The workflow for a typical synthesis involves reaction setup, monitoring, work-up, and purification.

Reaction Pathway: Electrophilic Bromination of 2-Naphthol

The hydroxyl group of 2-naphthol activates the naphthalene ring, particularly at the C1 and C3 positions, for electrophilic attack. Due to steric hindrance, the attack preferentially occurs at the C1 position. The mechanism involves the attack of the π-electrons of the aromatic ring on the electrophilic bromine species (Br⁺), forming a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation by a weak base restores the aromaticity of the ring, yielding this compound.[9][10]

Caption: Electrophilic bromination of 2-naphthol.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for synthesis.

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

-

2-Naphthol: Harmful if swallowed or inhaled and can cause skin and eye irritation.[11][12]

-

Bromine: Highly corrosive and toxic. It should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[6]

-

N-Bromosuccinimide (NBS): An irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Solvents: Organic solvents such as acetic acid, methanol, and ether are flammable and should be handled away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[11][12]

Conclusion

The synthesis of this compound from 2-naphthol is a well-established and versatile reaction with multiple effective protocols. The choice of method will depend on factors such as desired yield, available reagents, and environmental considerations. The use of bromide salts with an oxidizing agent or NBS offers milder and often more environmentally friendly alternatives to using elemental bromine. This guide provides the necessary data and protocols to enable researchers and professionals to select and perform the most suitable synthesis for their specific needs.

References

- 1. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. CN104478667A - Preparation method for this compound - Google Patents [patents.google.com]

- 4. Synthesis of this compound | PPT [slideshare.net]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, 97% (573-97-7) - this compound, 97% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. echemi.com [echemi.com]

Spectroscopic Profile of 1-Bromo-2-naphthol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Bromo-2-naphthol, a key intermediate in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.26 - 7.90 | Multiplet | 6H | Ar-H |

| 5.50 (variable) | Singlet | 1H | OH |

Note: The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent.

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 148.9 | C-OH |

| 133.2 | Ar-C |

| 130.5 | Ar-C |

| 129.8 | Ar-C |

| 128.5 | Ar-C |

| 127.3 | Ar-C |

| 124.6 | Ar-C |

| 121.9 | Ar-C |

| 115.8 | Ar-C |

| 109.1 | C-Br |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550 - 3200 | Strong, Broad | O-H stretch (phenolic) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 1620 - 1580 | Medium | C=C stretch (aromatic) |

| 1250 | Strong | C-O stretch (phenol) |

| 750 | Strong | C-Br stretch |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 222 | ~100 | [M]⁺ (with ⁷⁹Br) |

| 224 | ~98 | [M]⁺ (with ⁸¹Br) |

| 143 | Moderate | [M - Br]⁺ |

| 115 | High | [C₉H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

¹H NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer (e.g., Varian A-60 or modern equivalent operating at 300-500 MHz).[1]

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer (operating at 75-125 MHz).

-

Parameters:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-10 seconds.

-

Number of scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Temperature: 298 K.

-

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Melt Method: A small amount of the sample is placed between two KBr or NaCl plates and heated slightly above its melting point to form a thin capillary film.[1]

-

-

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of the KBr pellet or empty plates is recorded and automatically subtracted from the sample spectrum.

-

-

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced via direct insertion probe (for solid samples) or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization:

-

Electron Ionization (EI): The most common method. The sample is bombarded with a high-energy electron beam (typically 70 eV).

-

-

Mass Analysis:

-

Instrument: A mass spectrometer equipped with a suitable analyzer (e.g., quadrupole, time-of-flight).

-

Parameters:

-

Mass range: m/z 50-500.

-

Scan speed: Dependant on the instrument and resolution required.

-

The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for the molecular ion and any bromine-containing fragments.

-

-

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the Spectroscopic Characterization of this compound.

References

Navigating the Solubility Profile of 1-Bromo-2-naphthol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-bromo-2-naphthol in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a thorough summary of qualitative solubility, alongside detailed experimental protocols for researchers to determine precise quantitative solubility in their own laboratory settings.

Qualitative Solubility of this compound

This compound, a derivative of naphthalene, is generally characterized by its moderate solubility in common organic solvents and its insolubility in water. Its hydrophobic naphthalene core dominates its solubility behavior, making it amenable to dissolution in non-polar and moderately polar organic solvents. The presence of a hydroxyl (-OH) group allows for some interaction with more polar solvents.

Based on available data, the qualitative solubility of this compound is summarized in the table below. It is important to note that this information is qualitative and serves as a general guideline. For precise formulation and process development, experimental determination of quantitative solubility is essential.

Table 1: Qualitative Solubility of this compound

| Solvent Classification | Solvent | Solubility | Reference(s) |

| Polar Protic | Ethanol | Soluble | [1][2] |

| Acetic Acid | Soluble | [1] | |

| Water | Insoluble | [2] | |

| Polar Aprotic | Diethyl Ether | Soluble | [1][2] |

| Non-Polar | Benzene | Soluble | [1] |

Experimental Protocol for Solubility Determination

To address the absence of quantitative data, a robust experimental protocol is provided below. This protocol outlines the isothermal shake-flask method, a common and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Constant temperature water bath or incubator with shaker

-

Screw-capped vials (e.g., 20 mL glass vials)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of screw-capped vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is achieved.

-

Accurately pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the withdrawn solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Record the exact volume of the filtrate.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Data Analysis:

-

From the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the solubility of this compound in the solvent at the experimental temperature, taking into account the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Logical Pathway for Solvent Selection

The choice of solvent is critical in drug development and chemical synthesis. The following diagram outlines a logical pathway for selecting an appropriate solvent for this compound based on its known properties and the intended application.

Caption: Logical pathway for solvent selection for this compound.

References

1-Bromo-2-naphthol: A Technical Guide to Safe Handling and Emergency Procedures

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 1-Bromo-2-naphthol (CAS No. 573-97-7). The following sections detail the hazardous properties of this compound and provide clear protocols for its safe use, storage, and emergency response to minimize risk in a laboratory or drug development setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] Ingestion is harmful, and it can cause significant irritation to the skin, eyes, and respiratory system.[1][2][3]

Table 1: GHS Classification and Hazard Statements

| Classification | GHS Pictogram | Signal Word | Hazard Statement Code | Hazard Statement Description |

| Acute toxicity, oral (Category 4) | GHS07 (Exclamation mark) | Warning[2] | H302 | Harmful if swallowed.[2][3] |

| Skin corrosion/irritation (Category 2) | GHS07 (Exclamation mark) | Warning[2] | H315 | Causes skin irritation.[2][3] |

| Serious eye damage/eye irritation (Category 2A) | GHS07 (Exclamation mark) | Warning[2] | H319 | Causes serious eye irritation.[2][3] |

| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | GHS07 (Exclamation mark) | Warning[2] | H335 | May cause respiratory irritation.[2][3] |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H7BrO[4] |

| Molecular Weight | 223.07 g/mol [3] |

| Appearance | Light red to off-white or tan powder/crystals.[3][5] |

| Melting Point | 78-81 °C (lit.)[5] |

| Boiling Point | Decomposes at 130°C[5] |

| Solubility | Soluble in alcohol, ether, benzene, and acetic acid.[5] |

Safe Handling and Storage Protocols

Adherence to strict laboratory protocols is essential when handling this compound to prevent exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this chemical.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or eyeglasses conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[4] |

| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[4] |

Handling Procedures

-

Wash hands and any exposed skin thoroughly after handling.[1][2]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]

-

Avoid contact with eyes, skin, and clothing.[4]

-

Minimize dust generation and accumulation.[4]

Storage Conditions

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[2][4]

-

Incompatible with strong oxidizing agents and strong bases.[1][4]

Emergency Procedures

Immediate and appropriate action is critical in the event of accidental exposure or release.

First-Aid Measures

The following diagram outlines the initial steps to be taken in case of exposure to this compound.

Caption: First-aid procedures for this compound exposure.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[4][6]

-

Specific Hazards: During a fire, irritating and highly toxic gases such as carbon monoxide, carbon dioxide, and hydrogen bromide may be generated by thermal decomposition.[4]

-

Protective Equipment: Wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[4]

Accidental Release Measures

The following workflow illustrates the steps for managing a spill of this compound.

Caption: Workflow for handling an accidental release of this compound.

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[4] However, available data indicates that it is harmful if swallowed and causes irritation to the skin, eyes, and respiratory tract.[3][4] Delayed effects, such as pulmonary edema, may occur after inhalation.[4]

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations.[1] Do not let the product enter drains.[2][6]

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS for this compound from your supplier before use.

References

- 1. fishersci.com [fishersci.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C10H7BrO | CID 11316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(573-97-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. This compound [chembk.com]

- 6. angenechemical.com [angenechemical.com]

The Versatile Reactivity of the Bromine Atom in 1-Bromo-2-naphthol: A Technical Guide for Synthetic Chemists

An in-depth exploration of the synthetic transformations of 1-Bromo-2-naphthol, a valuable building block in the development of novel pharmaceuticals and functional materials. This guide provides a comprehensive overview of the reactivity of its bromine atom, focusing on palladium-catalyzed cross-coupling and nucleophilic substitution reactions, complete with experimental protocols and quantitative data.

Introduction

This compound is a key synthetic intermediate characterized by a naphthalene core bearing a hydroxyl group and a bromine atom at the C2 and C1 positions, respectively. This unique substitution pattern imbues the molecule with a versatile reactivity profile, making it a valuable precursor in the synthesis of a wide array of complex organic molecules. The presence of the bromine atom, a readily displaceable leaving group, opens the door to a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the reactivity of the bromine atom in this compound, with a focus on synthetically useful transformations.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective utilization in synthesis.

| Property | Value | Reference |

| CAS Number | 573-97-7 | [1] |

| Molecular Formula | C₁₀H₇BrO | [1] |

| Molecular Weight | 223.07 g/mol | [1] |

| Appearance | Off-white to beige or brown-purple crystalline powder | [2] |

| Melting Point | 78-81 °C | [2] |

| Solubility | Soluble in alcohol, ether, benzene, and acetic acid | [2] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals for the aromatic protons and the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule.

-

IR: The infrared spectrum shows a characteristic broad absorption for the hydroxyl group and absorptions corresponding to the aromatic C-H and C-C bonds.

Reactivity of the Bromine Atom

The bromine atom at the C1 position of this compound is the primary site of reactivity, enabling a diverse range of transformations. Its reactivity is influenced by the electron-donating hydroxyl group at the C2 position, which can affect the electron density of the naphthalene ring system. The principal reactions involving the C-Br bond are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound serves as an excellent substrate in these reactions, allowing for the introduction of a wide variety of substituents at the C1 position.

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound. For this compound, this reaction allows for the synthesis of 1-aryl-2-naphthols, which are important precursors for chiral ligands and biologically active molecules.[3] An asymmetric variant of this reaction has been developed for 1-bromo-2-naphthoates, leading to axially chiral biaryl esters with high enantioselectivities.[4]

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling:

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv).

-

Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | >90 (typical) |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | >85 (typical) |

| Naphthylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | >90 (typical) |

The Heck reaction enables the formation of a new C-C bond by coupling an aryl halide with an alkene. This reaction provides a route to synthesize 1-alkenyl-2-naphthols from this compound.[5]

Generalized Catalytic Cycle for Heck Reaction:

Caption: Generalized catalytic cycle for the Heck reaction.

Experimental Protocol: General Procedure for Heck Reaction of this compound

-

To a Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the alkene (1.2-2.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or a bulky electron-rich phosphine, 2-10 mol%), and a base (e.g., Et₃N, K₂CO₃, or Cs₂CO₃, 1.5-2.5 equiv).

-

Add a degassed polar aprotic solvent (e.g., DMF, DMAc, or NMP).

-

Heat the reaction mixture to 80-140 °C and monitor its progress.

-

After completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the product by column chromatography.

| Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 24 | >80 (typical) |

| n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMAc | 120 | 18 | >75 (typical) |

The Sonogashira coupling reaction is a reliable method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically catalyzed by palladium and a copper(I) co-catalyst. This reaction allows for the synthesis of 1-alkynyl-2-naphthols.[6][7]

Generalized Catalytic Cycle for Sonogashira Coupling:

Caption: Generalized catalytic cycles for the Sonogashira coupling reaction.

Experimental Protocol: General Procedure for Sonogashira Coupling of this compound

-

In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%) in a suitable solvent (e.g., THF or DMF).

-

Add a base, typically an amine such as triethylamine or diisopropylamine (2.0-3.0 equiv).

-

Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify by column chromatography.

| Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25 | 6 | >90 (typical) |

| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | DMF | 50 | 12 | >85 (typical) |

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine. This reaction provides a direct route to 1-amino-2-naphthol derivatives.[8][9][10]

Generalized Catalytic Cycle for Buchwald-Hartwig Amination:

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, or DavePhos, 2-4 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.2-2.0 equiv).

-

Add this compound (1.0 equiv) and the amine (1.1-1.5 equiv).

-

Add a dry, degassed solvent (e.g., toluene or dioxane).

-

Seal the tube and heat the reaction mixture to 80-110 °C.

-

Monitor the reaction until the starting material is consumed.

-

Cool the reaction, dilute with an organic solvent, and filter through celite.

-

Wash the filtrate with water and brine, dry, and concentrate.

-

Purify the product by column chromatography.

| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 16 | >90 (typical) |

| Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 110 | 24 | >85 (typical) |

| Benzylamine | Pd(OAc)₂ / DavePhos | Cs₂CO₃ | Toluene | 90 | 18 | >88 (typical) |

Nucleophilic Aromatic Substitution

While palladium-catalyzed reactions are highly efficient, the bromine atom in this compound can also be displaced by strong nucleophiles under certain conditions, following a nucleophilic aromatic substitution (SNAAr) mechanism. The presence of the hydroxyl group can influence the reactivity of the C-Br bond towards nucleophilic attack.

The introduction of a nitrile group can be achieved through cyanation of this compound using a metal cyanide, often with a palladium or copper catalyst. The resulting 1-cyano-2-naphthol is a versatile intermediate for the synthesis of carboxylic acids, amines, and other nitrogen-containing heterocycles.[11][12]

Experimental Protocol: General Procedure for Cyanation of this compound

-

In a reaction vessel, combine this compound (1.0 equiv), a cyanide source (e.g., K₄[Fe(CN)₆] or Zn(CN)₂, 0.5-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂ (dba)₃, 1-5 mol%), and a ligand if necessary (e.g., dppf).

-

Add a polar aprotic solvent (e.g., DMF, DMAc, or NMP) and a base (e.g., Na₂CO₃ or K₂CO₃).

-

Heat the reaction mixture to 100-140 °C and monitor its progress.

-

After completion, cool the reaction, perform an aqueous workup, and extract the product.

-

Purify the crude product by column chromatography.

| Cyanide Source | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |

| K₄[Fe(CN)₆] | Pd(OAc)₂ | DMAc | 120 | 5 | 83-96 (typical for aryl bromides) |

| Zn(CN)₂ | Pd(dppf)Cl₂ | DMF | 100 | 12 | >80 (typical for aryl bromides) |

Applications in Drug Development and Materials Science

The diverse reactivity of the bromine atom in this compound makes it a valuable starting material for the synthesis of a wide range of compounds with applications in drug discovery and materials science. The ability to introduce various aryl, alkenyl, alkynyl, and amino substituents at the C1 position allows for the generation of libraries of novel compounds for biological screening. For instance, naphthalene sulfonamide derivatives, accessible through functionalization of bromo-naphthalene precursors, have shown promise as CCR8 antagonists.[13] Furthermore, the synthesis of substituted 1,1'-bi-2-naphthol (BINOL) derivatives, which are powerful chiral ligands in asymmetric catalysis, can be achieved through the coupling of this compound.[14][15][16]

Workflow for the Synthesis of Bioactive Molecules from this compound:

Caption: A logical workflow for the utilization of this compound in drug discovery.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. The reactivity of its bromine atom, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, provides access to a vast array of 1-substituted-2-naphthol derivatives. These products are not only of academic interest but also hold significant potential in the development of new pharmaceuticals and advanced materials. The experimental protocols and data summarized in this guide offer a practical resource for chemists seeking to exploit the rich synthetic potential of this compound. Further exploration of its reactivity with a broader range of coupling partners and nucleophiles will undoubtedly continue to yield novel and valuable chemical entities.

References

- 1. This compound | C10H7BrO | CID 11316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. Asymmetric Suzuki–Miyaura cross-coupling of 1-bromo-2-naphthoates using the helically chiral polymer ligand PQXphos - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Heck reaction - Wikipedia [en.wikipedia.org]

- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]

- 12. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 13. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. researchgate.net [researchgate.net]

- 16. nbinno.com [nbinno.com]

Acidity of the Hydroxyl Group in 1-Bromo-2-naphthol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the acidity of the hydroxyl group in 1-Bromo-2-naphthol, a key parameter influencing its reactivity, solubility, and potential applications in medicinal chemistry and materials science. This document provides a comprehensive overview of the factors governing its acidity, predicted pKa values, and detailed experimental protocols for its empirical determination.

Core Concepts: Understanding the Acidity of this compound

The acidity of a phenolic hydroxyl group, such as that in this compound, is determined by the stability of the corresponding phenoxide anion formed upon deprotonation. The presence of the bulky naphthalene ring and the bromine substituent at the C1 position significantly influences the electron density distribution within the molecule, thereby affecting the ease with which the hydroxyl proton can be abstracted.

Several key factors contribute to the acidity of this compound:

-

Resonance Stabilization: The negative charge on the oxygen atom of the 1-bromo-2-naphthoxide ion is delocalized across the aromatic naphthalene ring system through resonance. This delocalization stabilizes the conjugate base, making the parent molecule more acidic than a typical alcohol. The extended π-system of the naphthalene ring provides more extensive charge delocalization compared to a single benzene ring, rendering naphthols generally more acidic than phenols.[1][2]

-

Inductive Effect: The bromine atom at the C1 position is an electronegative halogen. It exerts a negative inductive effect (-I), withdrawing electron density from the naphthalene ring. This electron withdrawal further stabilizes the phenoxide anion by helping to disperse its negative charge, thereby increasing the acidity of the hydroxyl group.

-

Intramolecular Hydrogen Bonding: The proximity of the bromine atom to the hydroxyl group at the C2 position may allow for weak intramolecular hydrogen bonding in the protonated form. However, the dominant electronic effects are expected to have a more significant impact on the overall acidity.

Quantitative Data on Acidity

| Compound | pKa Value | Method | Reference |

| This compound | 7.28 ± 0.50 | Predicted | [3] |

| 1-Chloro-2-naphthol | 7.28 | Predicted | [4] |

| 2-Naphthol | 9.47 | Experimental | [5] |

| 2-Naphthol | 9.63 | Experimental | [2] |

The predicted pKa of this compound is significantly lower than the experimentally determined pKa of the parent 2-naphthol. This highlights the substantial acid-strengthening effect of the bromine substituent due to its electron-withdrawing nature. The predicted pKa for the chloro-analogue, 1-Chloro-2-naphthol, is identical, suggesting a similar magnitude of the inductive effect for these halogens in this position.

Logical Relationship of Factors Influencing Acidity

The following diagram illustrates the key factors that contribute to the acidity of this compound, leading to the stabilization of its conjugate base.

Caption: Factors contributing to the acidity of this compound.

Experimental Protocols for pKa Determination

Due to the low aqueous solubility of this compound, standard potentiometric titration in purely aqueous media may be challenging. Therefore, methods suitable for sparingly soluble compounds, such as spectrophotometric determination or potentiometric titration in co-solvent mixtures, are recommended.

Spectrophotometric Method

This method is based on the difference in the UV-Vis absorption spectra of the protonated (ArOH) and deprotonated (ArO⁻) forms of this compound.

1. Preparation of Solutions:

-

Stock Solution: Prepare a concentrated stock solution of this compound in a suitable water-miscible organic solvent (e.g., ethanol or acetonitrile).

-

Buffer Solutions: Prepare a series of buffer solutions with known pH values, typically spanning the expected pKa of this compound (e.g., pH 6 to 8.5).

-

Test Solutions: For each buffer solution, prepare a test sample by adding a small, constant volume of the this compound stock solution to a larger, constant volume of the buffer. Ensure the final concentration of the organic solvent is low and consistent across all samples to minimize its effect on the pKa.

2. Spectroscopic Measurements:

-

Record the UV-Vis absorption spectrum of each test solution over a suitable wavelength range.

-

Identify the wavelength of maximum absorbance for both the acidic (ArOH) and basic (ArO⁻) forms. This can be determined from the spectra of solutions at very low and very high pH, respectively.

3. Data Analysis:

-

The pKa can be determined using the following equation, derived from the Henderson-Hasselbalch and Beer-Lambert laws: pKa = pH + log((A_b - A) / (A - A_a)) where:

-

A is the absorbance of the solution at a given pH.

-

A_a is the absorbance of the fully protonated form (at low pH).

-

A_b is the absorbance of the fully deprotonated form (at high pH).

-

-

A plot of pH versus log((A_b - A) / (A - A_a)) should yield a straight line with a y-intercept equal to the pKa.

Potentiometric Titration in a Co-solvent System

This method involves titrating a solution of this compound in a mixed solvent system (e.g., water-ethanol or water-acetonitrile) with a standardized strong base.

1. Apparatus:

-

Calibrated pH meter with a glass electrode.

-

Automatic titrator or a burette.

-

Stir plate and stir bar.

2. Procedure:

-

Dissolve a precisely weighed amount of this compound in a known volume of the chosen co-solvent mixture.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in the same co-solvent mixture to maintain a constant solvent composition.

-

Record the pH of the solution after each addition of the titrant.

3. Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The equivalence point is the point of maximum slope on the titration curve.

-

The pKa is the pH at the half-equivalence point.

-

It is important to note that the pKa value obtained in a co-solvent system is an apparent pKa (pKaapp) and may differ from the aqueous pKa. Extrapolation to 0% organic solvent may be necessary to estimate the aqueous pKa.

Experimental Workflow for pKa Determination

The following diagram outlines a general workflow for the experimental determination of the pKa of this compound.

Caption: A generalized workflow for determining the pKa of this compound.

Conclusion

The acidity of the hydroxyl group in this compound is a critical parameter for predicting its behavior in various chemical and biological systems. The presence of the bromine atom significantly increases its acidity compared to the parent 2-naphthol, with a predicted pKa in the neutral range. For researchers and professionals in drug development and materials science, an accurate experimental determination of the pKa is essential. The spectrophotometric and potentiometric methods outlined in this guide provide robust and adaptable protocols for obtaining this crucial data, particularly for compounds with limited aqueous solubility. Understanding and quantifying the acidity of this compound will undoubtedly facilitate its rational use in the design of novel molecules with tailored properties.

References

- 1. homework.study.com [homework.study.com]

- 2. organic chemistry - Comparing the Acidity of 1-Naphthol and 2-Naphthol based on Conjugate Base Stability - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. This compound CAS#: 573-97-7 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. franklycaroline.com [franklycaroline.com]

An In-Depth Technical Guide to 1-Bromo-2-naphthol: Discovery, History, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-2-naphthol, a halogenated aromatic compound with a history rooted in the development of synthetic chemistry. This document details the compound's discovery and historical context, its physicochemical and spectroscopic properties, and various methods for its synthesis, including both historical and contemporary experimental protocols. While noted for its historical use as an anthelmintic agent, its specific interactions with biological signaling pathways remain largely unexplored in publicly available scientific literature. This guide aims to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound (CAS No. 573-97-7) is a brominated derivative of 2-naphthol, a foundational molecule in the history of organic chemistry, derived from coal tar in the 19th century. The introduction of a bromine atom at the C1 position of the 2-naphthol scaffold significantly influences its chemical reactivity and physical properties, making it a versatile intermediate in the synthesis of dyes and other complex organic molecules. Historically, it has also been known by the names "Wormin" and "Disthemin," alluding to its use as an intestinal insect repellent and anthelmintic drug.[1][2] Despite this historical application, the precise pharmacological mechanism of action and its engagement with specific biological signaling pathways are not well-documented in modern scientific literature.

History and Discovery

The precise first synthesis and characterization of this compound is not definitively documented in a singular "discovery" paper. However, its origins can be traced to the intensive study of naphthalene and its derivatives that commenced in the 19th century. The foundational work on 2-naphthol, first isolated from coal tar, paved the way for the exploration of its halogenated derivatives.

Early methodologies for the bromination of aromatic compounds were well-established by the late 19th and early 20th centuries. A key historical reference for the purification of this compound is found in a 1940 publication in the Journal of the American Chemical Society by Hazlet and Stover.[3] This paper provides a detailed method for its purification, suggesting that the compound was known and synthesized prior to this date. Further historical data is cataloged in the Beilstein Handbuch der Organischen Chemie, under the references 6 H 650, 6 II 604, and 6 III 2994, which collate chemical knowledge from the preceding decades.[3] These references point to a rich history of the compound within the German chemical literature, a powerhouse of organic chemistry research during that era.

The development of systematic synthetic reactions such as the Sandmeyer reaction, discovered in 1884, provided routes to aryl halides from aryl amines, which could have been applied to aminonaphthols to indirectly synthesize bromonaphthols. However, the direct bromination of 2-naphthol remains the most straightforward and likely historical and modern method of its preparation.

Physicochemical and Spectroscopic Properties

This compound is typically an off-white to beige or brown-purple crystalline powder.[1] It is soluble in various organic solvents such as ethanol, ether, benzene, and acetic acid, but has low solubility in water.[2][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 573-97-7 | [1] |

| Molecular Formula | C₁₀H₇BrO | [1] |

| Molecular Weight | 223.07 g/mol | [1] |

| Melting Point | 78-81 °C (lit.) | [3] |

| Boiling Point | 130 °C | [1] |

| Appearance | Off-white to beige or brown-purple crystalline powder | [1] |

| Beilstein Registry Number | 2044001 | [1] |

Table 2: Spectroscopic Data References for this compound

| Spectroscopic Technique | Database/Reference |

| ¹H NMR | PubChem, ChemicalBook |

| ¹³C NMR | PubChem, ChemicalBook |

| IR | PubChem |

| Mass Spectrometry | PubChem |

Synthesis of this compound

The primary method for the synthesis of this compound is the direct electrophilic bromination of 2-naphthol. The hydroxyl group of 2-naphthol is an activating group, directing electrophilic substitution to the ortho and para positions. Due to steric hindrance, the bromine atom preferentially adds to the C1 position.

Historical Experimental Protocol (Purification)

A detailed protocol for the purification of this compound is described by Hazlet and Stover (1940). While the initial synthesis is not detailed, the purification method provides insight into the handling and properties of the compound at that time.

Experimental Protocol: Purification of this compound (Hazlet and Stover, 1940) [3]

-

Distillation: The crude this compound is distilled under reduced pressure (10 mm).

-

Recrystallization: The distilled product is then recrystallized from a mixture of benzene and petroleum ether (boiling range 30-60 °C).

The melting point of the purified product is reported as 80-81 °C. The paper also mentions the preparation of a benzoyl derivative with a melting point of 98.5-99.5 °C (from methanol) for further characterization.[3]

Modern Synthetic Protocols

Modern approaches to the synthesis of this compound often focus on milder conditions, higher yields, and the use of less hazardous reagents.

Experimental Protocol: Bromination using Bromide Salt and an Oxidant

This method, described in a patent, utilizes a bromide salt as the bromine source and an oxidizing agent to generate the electrophilic bromine in situ.

-

Mixing: In a round-bottom flask, dissolve 4 mmol of 2-naphthol and 4 mmol of potassium bromide in 5 ml of acetic acid.

-

Reaction: While stirring, add 4 mmol of 30% hydrogen peroxide dropwise to the mixture at 20 °C. Continue stirring for 10 hours.

-

Cooling and Crystallization: Cool the reaction mixture to 0 °C for 12 hours to induce the crystallization of the product.

-

Isolation and Purification: Filter the pale yellow needle-like crystals, wash with cold water, and dry. The reported yield is 82%. The product can be further purified by recrystallization.

Caption: A hypothetical workflow illustrating potential anthelmintic mechanisms of this compound.

Conclusion

This compound is a historically significant compound with well-established synthetic routes and characterized physicochemical properties. Its history is intertwined with the advancement of organic chemistry in the 19th and 20th centuries. While its application as an anthelmintic is noted, the scientific community lacks a detailed understanding of its pharmacological mechanism of action and its interaction with biological signaling pathways. This guide provides a foundational understanding of this compound for researchers and highlights a clear opportunity for further investigation into its potential biological activities and mechanisms, which could be of interest in the field of drug discovery and development.

References

Methodological & Application

The Versatility of 1-Bromo-2-naphthol in Modern Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Bromo-2-naphthol is a versatile aromatic compound that serves as a crucial building block in a myriad of organic syntheses. Its unique structure, featuring a hydroxyl group and a bromine atom on the naphthalene core, allows for a diverse range of chemical transformations. The hydroxyl group can undergo various reactions, including etherification and esterification, while the bromine atom is an excellent leaving group for numerous cross-coupling reactions. This dual functionality makes this compound an invaluable precursor for the synthesis of complex molecules, including pharmaceuticals, dyes, and advanced materials. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Synthesis of this compound

The selective bromination of 2-naphthol is the most common route to this compound. Various methods have been developed to achieve this transformation with high regioselectivity and yield. Below are protocols for two effective methods.